6-Amino-2,3-difluoro-4-methyl-phenol
Description
The compound’s structure features a phenol core with amino, fluoro, and methyl substituents, which influence its electronic properties, solubility, and reactivity. Fluorine atoms enhance electronegativity and metabolic stability, while the methyl group may improve lipophilicity.
Properties
Molecular Formula |
C7H7F2NO |
|---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
6-amino-2,3-difluoro-4-methylphenol |
InChI |
InChI=1S/C7H7F2NO/c1-3-2-4(10)7(11)6(9)5(3)8/h2,11H,10H2,1H3 |
InChI Key |
UVTYWFGSRBYNSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1F)F)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Fluorinated derivatives, such as 6-amino-2,3-difluorophenol, may offer superior metabolic stability due to C-F bond strength .
Biological Activity: The fluorinated glucopyranoside derivative () demonstrates that fluorine substitution enhances enzyme inhibition (e.g., β-galactosidase) without cytotoxicity, a trend that may extend to fluorinated phenols . In contrast, phenolic compounds like 6-amino-2,4-dichloro-3-ethylphenol are leveraged for their role in synthesizing anti-inflammatory agents, suggesting that substituent positioning (e.g., chloro vs. fluoro) dictates target specificity .
Synthetic and Industrial Utility: 6-Amino-2,3-difluorophenol’s synthesis (via ethanol recrystallization ) mirrors methodologies for related fluorophenols, though scalability may require optimization. 4-Amino-2,6-difluorobenzonitrile’s commercial availability (>95% purity) underscores its role in electrochemical polymers, where cyano and fluoro groups enhance conductivity .
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